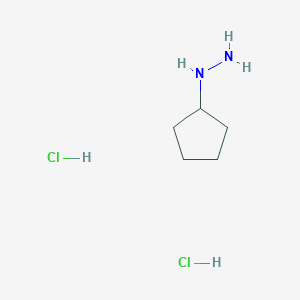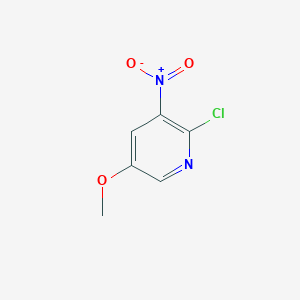
Cyclopentylhydrazine dihydrochloride
説明
Cyclopentylhydrazine Dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08400 . It is commonly used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of Cyclopentylhydrazine Dihydrochloride consists of a cyclopentane ring attached to a hydrazine group, with two hydrochloride ions for charge balance . The exact mass is 172.05300 .Physical And Chemical Properties Analysis
Cyclopentylhydrazine Dihydrochloride has a boiling point of 268ºC at 760 mmHg . The flash point is 115.9ºC . The exact density and melting point are not available .科学的研究の応用
Proteomics Research
Cyclopentylhydrazine dihydrochloride is used in proteomics research for the study of protein interactions and functions. It serves as a reagent in the identification and quantification of proteins, which is crucial for understanding cellular processes .
Biopharma Production
In biopharmaceutical production , this compound is utilized for its role in the synthesis of pharmaceuticals. It may be involved in the creation of new drug formulations or in the optimization of existing manufacturing processes .
Analytical Chemistry
Analytical chemists: employ Cyclopentylhydrazine dihydrochloride in chromatographic techniques such as liquid chromatography (LC) and mass spectrometry (MS) for the separation and analysis of complex mixtures .
Life Science Research
This chemical plays a part in life science research , particularly in studies related to cell biology and genetics. It may be used in gene editing or as a component in cell culture media .
Controlled Environment Solutions
Cyclopentylhydrazine dihydrochloride is relevant in the development of controlled environment solutions , such as microgels for drug delivery systems. These applications leverage the compound’s properties to create responsive systems for targeted therapy .
Safety Applications
In the context of safety , this compound is involved in the development of protocols and products that ensure the safe handling and use of chemicals in laboratory settings. It may also be used in the assessment of chemical safety profiles .
Chromatography
The compound is used in chromatography , particularly in high-performance liquid chromatography (HPLC) for the purification and analysis of small molecules. Its role in improving the accuracy and efficiency of chromatographic separations is significant .
Mass Spectrometry
Lastly, in mass spectrometry , Cyclopentylhydrazine dihydrochloride may be used as a standard or reagent to facilitate the ionization of samples for analysis. This application is critical for the precise identification of compounds in complex biological samples .
特性
IUPAC Name |
cyclopentylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-7-5-3-1-2-4-5;;/h5,7H,1-4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQRIFDTYLBNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592987 | |
| Record name | Cyclopentylhydrazinato--hydrogen chlorido (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylhydrazine dihydrochloride | |
CAS RN |
645372-27-6 | |
| Record name | Cyclopentylhydrazinato--hydrogen chlorido (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentylhydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)
![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)








![11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate](/img/structure/B1592122.png)
